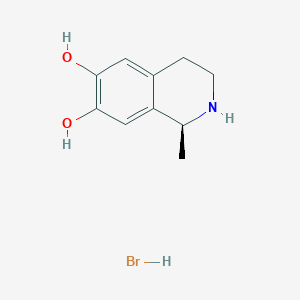

Salsolinol hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.BrH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMGXKJQIOUTTB-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C2=CC(=C(C=C2CCN1)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191600 | |

| Record name | Salsolinol hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38221-21-5 | |

| Record name | 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, hydrobromide (1:1), (1S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38221-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salsolinol hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038221215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salsolinol hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Salsolinol Hydrobromide: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Complex Neurobiological Role

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is a dopamine-derived metabolite of profound interest in the fields of neuropharmacology and drug development.[1][2] Initially identified in the urine of Parkinson's disease patients undergoing L-DOPA therapy, its role has been investigated in the context of neurodegenerative disorders and alcohol use disorder.[3] Structurally similar to the known neurotoxin MPTP, salsolinol exhibits a complex, concentration-dependent dual functionality, acting as a potent neurotoxin at high concentrations while demonstrating neuroprotective properties at lower levels.[2][3][4][5] This guide provides an in-depth analysis of the chemical structure and physicochemical properties of its hydrobromide salt, explores its intricate mechanisms of action within the central nervous system, and presents detailed experimental protocols for its study. We will dissect its interactions with dopaminergic and opioid signaling pathways, its enzymatic targets, and its application as a critical tool in modeling neurodegenerative processes.

Chemical Identity and Physicochemical Properties

Nomenclature and Structure

Salsolinol hydrobromide is the hydrobromide salt of salsolinol, a tetrahydroisoquinoline alkaloid. The core structure features a tetrahydroisoquinoline ring system with two hydroxyl groups at the C6 and C7 positions and a methyl group at the C1 position. This C1 position is an asymmetric center, meaning salsolinol exists as two distinct stereoisomers: (R)-salsolinol and (S)-salsolinol, which can exhibit different biological activities.[1][3]

Caption: Biosynthesis pathways of Salsolinol.

Neurobiological Significance and Mechanism of Action

Salsolinol's reputation in neuroscience is defined by its paradoxical effects, which are largely dependent on its concentration and the specific neuronal environment.

The Dual Role: Neurotoxin vs. Neuroprotector

-

Neurotoxicity: At high concentrations (approaching 500 µM), salsolinol is unequivocally toxic to dopaminergic neurons. [3][4]This toxicity is a cornerstone of its use in models of Parkinson's disease, stemming from its structural similarity to the potent parkinsonian-inducing agent MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). [2][3][5]The neurotoxic cascade involves the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the induction of apoptosis, often measured by an increase in caspase-3 activity. [3]

-

Neuroprotection: Conversely, at lower, more physiologically relevant concentrations (e.g., 10-250 µM), salsolinol can exhibit significant neuroprotective properties. [4][6][7]Studies using the SH-SY5Y neuroblastoma cell line have shown that pre-treatment with salsolinol can rescue cells from damage induced by potent neurotoxins like 6-hydroxydopamine (6-OHDA) and hydrogen peroxide (H₂O₂). [6][7]This protective effect is associated with a reduction in intracellular ROS levels and inhibition of the apoptotic cascade. [6]

Receptor-Mediated Signaling Pathways

Salsolinol does not act merely as an intracellular toxin; it is also a potent signaling molecule that interacts with several key neurotransmitter receptors. Its most profound effects are observed in the ventral tegmental area (VTA), a critical hub in the brain's reward circuitry. [8]

-

μ-Opioid Receptor (MOR) Activation: Salsolinol is an agonist of μ-opioid receptors. [1][9]In the VTA, these receptors are located on GABAergic interneurons that normally inhibit dopamine neurons. By activating MORs, salsolinol suppresses these GABAergic inputs, effectively "disinhibiting" the dopamine neurons and increasing their firing rate. [10][8]2. Dopamine Receptor Modulation: It also interacts with dopamine receptors, enhancing presynaptic glutamatergic transmission onto dopamine neurons through the activation of D1-like receptors. [2][10][8]3. Direct Depolarization: Salsolinol can directly depolarize the membrane of VTA dopamine neurons, further contributing to their excitability. [8] This multi-faceted mechanism leads to a potent, albeit indirect, stimulation of the mesolimbic dopamine system, which is thought to underlie its role in alcohol-related behaviors. [8]

Caption: Salsolinol's signaling mechanism in VTA dopamine neurons.

Enzymatic Interactions

Salsolinol directly interferes with dopamine homeostasis by inhibiting key enzymes in its synthesis and degradation pathways.

-

Tyrosine Hydroxylase (TH) Inhibition: Salsolinol is a potent inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. [11]It competes with the essential cofactor tetrahydrobiopterin, and its inhibitory effect is particularly strong on the phosphorylated, more active form of the enzyme. [11]This action directly reduces the capacity of dopaminergic neurons to synthesize new dopamine.

-

Monoamine Oxidase (MAO) Inhibition: Salsolinol has been shown to be a competitive inhibitor of MAO-A, the enzyme responsible for degrading dopamine and serotonin. [6]This inhibition could paradoxically increase local dopamine concentrations, contributing to its complex effects.

Experimental Protocols and Methodologies

Safe Handling and Storage

This compound is classified as an irritant. Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Storage: Store the powder at 2-8°C under desiccated conditions. * Stability: The catechol structure is susceptible to oxidation. Solutions should be prepared fresh for each experiment and protected from light and air exposure to the greatest extent possible.

Preparation of Stock and Working Solutions

Causality: The use of a warmed, inert solvent is critical for complete dissolution and to minimize oxidation of the catechol moiety, ensuring accurate and reproducible concentrations.

-

Stock Solution (e.g., 10 mM):

-

Calculate the required mass of this compound (MW = 260.13 g/mol ).

-

Under a fume hood, weigh the powder and transfer it to a sterile, light-protected conical tube (e.g., amber glass vial).

-

Add the required volume of sterile, deoxygenated water or saline. The compound's solubility is 5 mg/mL in water, which may require warming to fully dissolve. * Vortex thoroughly until fully dissolved. Gentle warming in a 37°C water bath can aid dissolution.

-

Filter-sterilize the stock solution through a 0.22 µm syringe filter into a fresh, sterile, light-protected tube.

-

Store at 4°C for short-term use (days) or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

-

Working Solutions:

-

Thaw the stock solution (if frozen) on ice.

-

Perform serial dilutions in the appropriate sterile cell culture medium or assay buffer immediately before adding to cells or the experimental system.

-

In Vitro Model: Assessing Neurotoxicity in SH-SY5Y Cells

This protocol provides a framework for evaluating the dose-dependent neurotoxicity of salsolinol.

Self-Validation: The protocol includes both positive (staurosporine) and negative (vehicle) controls to validate assay performance and ensure that observed effects are due to the compound and not the solvent or experimental procedure.

-

Cell Culture:

-

Culture human SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Seed cells into a 96-well clear-bottom black plate at a density of 1 x 10⁴ cells per well.

-

Allow cells to adhere and grow for 24 hours.

-

-

Treatment:

-

Prepare working solutions of this compound in culture medium at 2x the final desired concentrations (e.g., ranging from 10 µM to 1000 µM).

-

Prepare a vehicle control (medium only) and a positive control for apoptosis (e.g., 1 µM staurosporine).

-

Remove the old medium from the cells and add 100 µL of the appropriate treatment solution to each well (in triplicate or quadruplicate).

-

-

Incubation:

-

Incubate the plate for 24 or 48 hours at 37°C with 5% CO₂.

-

-

Endpoint Assays:

-

Cell Viability (MTS Assay): Add MTS reagent according to the manufacturer's instructions. Incubate for 1-4 hours and measure absorbance at 490 nm. Cell viability is expressed as a percentage relative to the vehicle control.

-

Apoptosis (Caspase-3/7 Assay): Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7). Incubate as per the manufacturer's protocol and measure luminescence. An increase in luminescence indicates apoptosis.

-

Caption: Experimental workflow for in vitro neurotoxicity assessment.

Analytical Quantification

Accurate quantification of salsolinol in biological matrices is essential for pharmacokinetic and mechanistic studies. The choice of method depends on the required sensitivity and specificity. [12]

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| HPLC-UV/ED | Separation by liquid chromatography, detection by UV absorbance or electrochemical detection. | Cost-effective, robust for higher concentrations. | Lower sensitivity and specificity compared to MS. |

| GC-MS | Gas chromatography separation followed by mass spectrometry detection. Often requires derivatization. | High sensitivity (picomole range). [12] | Sample derivatization can be complex and time-consuming. |

| HPLC-MS/MS | High-performance liquid chromatography coupled with tandem mass spectrometry. | Gold standard for sensitivity and specificity. [12]Allows for use of stable isotope-labeled internal standards. | Higher instrument cost and complexity. |

| Chiral HPLC | HPLC using a chiral stationary phase to separate (R) and (S) enantiomers. | Essential for stereoselective studies. | Requires specialized columns and method development. |

Protocol Insight: For quantifying low endogenous levels or in pharmacokinetic studies, an HPLC-MS/MS method is strongly recommended. [12]For chiral separation, a derivatization step with a reagent like pentafluorobenzyl bromide followed by chiral HPLC can provide excellent resolution and sensitivity. [13]

Conclusion and Future Directions

This compound is a multifaceted neurochemical tool, not merely a simple toxin. Its dual nature as both a neurotoxic agent and a potential neuroprotectant necessitates careful consideration of concentration in experimental design. Its complex interactions with dopaminergic, GABAergic, and glutamatergic systems make it an invaluable compound for dissecting the neurobiology of reward, addiction, and neurodegeneration. Future research should focus on the distinct roles of the (R) and (S) enantiomers in vivo, the development of more specific analytical methods to track its metabolism and distribution in real-time, and exploring the therapeutic potential of modulating its endogenous pathways.

References

-

Kurnik-Łucka, M., et al. (2018). Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments. Neurotoxicity Research. [Link]

-

Wikipedia. (n.d.). Salsolinol. Wikipedia, The Free Encyclopedia. [Link]

-

Kurnik-Łucka, M., et al. (2018). Salsolinol—neurotoxic or Neuroprotective? Neurotox Res. [Link]

-

Wąsik, A., et al. (2019). Salsolinol, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System. Molecular Neurobiology. [Link]

-

Sidhu, J. K., et al. (2023). A systematic review of the toxicity of salsolinol and its metabolites. Journal of Applied Toxicology. [Link]

-

ResearchGate. (2019). (PDF) Salsolinol—neurotoxic or Neuroprotective? Publication. [Link]

-

Voon, K. G. L., et al. (2020). The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease. Current Neuropharmacology. [Link]

-

Voon, K. G. L., et al. (2020). The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease. Current Neuropharmacology. [Link]

-

Wąsik, A., et al. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. ACS Omega. [Link]

-

Wąsik, A., et al. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. ACS Omega. [Link]

-

Xie, G., et al. (2013). Salsolinol modulation of dopamine neurons. Frontiers in Behavioral Neuroscience. [Link]

-

ResearchGate. (n.d.). Salsolinol synthesis. Scientific Diagram. [Link]

-

Le, T. D., et al. (2013). Mechanism of Action of Salsolinol on Tyrosine Hydroxylase. Neurochemical Research. [Link]

-

Melzig, M. F., et al. (2000). In vitro pharmacological activity of the tetrahydroisoquinoline salsolinol present in products from Theobroma cacao L. like cocoa and chocolate. Journal of Ethnopharmacology. [Link]

-

Kim, H.-Y. (n.d.). Determination of Salsolinol as a Possible Marker for Alc. Grantome. [Link]

Sources

- 1. Salsolinol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salsolinol, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Salsolinol modulation of dopamine neurons [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Mechanism of action of salsolinol on tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Determination of Salsolinol as a Possible Marker for Alc - Hee-Yong Kim [grantome.com]

A Technical Guide to the Role of Salsolinol in the Pictet-Spengler Reaction: Mechanism, Synthesis, and Neurobiological Significance

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is a dopamine-derived catechol isoquinoline of significant interest in neuroscience and pharmacology.[1][2][3] Its formation, primarily through the non-enzymatic Pictet-Spengler reaction of dopamine and acetaldehyde, is implicated in the pathophysiology of neurodegenerative disorders like Parkinson's disease and in alcohol dependence.[3][4] This technical guide provides a comprehensive examination of the Pictet-Spengler synthesis of salsolinol, detailing the underlying chemical mechanisms, stereochemical considerations, and validated experimental protocols. Furthermore, it explores the compound's dualistic role as both a potential neurotoxin and a neuroprotective agent, offering insights for professionals in drug development and neurobiological research.[1][5][6]

The Neurobiological Context of Salsolinol

Salsolinol's significance is rooted in its origin and biological activities. It is formed endogenously from dopamine, a critical neurotransmitter, and acetaldehyde, the primary metabolite of ethanol.[3][7][8] This direct link to dopamine metabolism and alcohol consumption places salsolinol at the intersection of neurodegeneration and addiction research.[1][9]

-

Parkinson's Disease: Salsolinol is structurally similar to the known dopaminergic neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[2][5][7] Its presence has been detected in the cerebrospinal fluid (CSF) and brain tissue of Parkinson's disease (PD) patients, leading to the hypothesis that it may contribute to the selective injury of dopaminergic neurons that characterizes the disease.[10][11][12][13] The N-methylated derivative of the (R)-enantiomer, N-methyl-(R)-salsolinol, is considered particularly neurotoxic.[11][14]

-

Alcoholism: The formation of salsolinol from acetaldehyde provides a direct molecular link between alcohol consumption and alterations in the brain's dopamine system.[15] It is hypothesized to play a role in the reinforcing effects of alcohol and the development of alcohol use disorder.[9][16]

Interestingly, the biological effects of salsolinol appear to be concentration-dependent. While higher concentrations are associated with neurotoxicity through mechanisms like oxidative stress and apoptosis, lower concentrations have demonstrated potential neuroprotective effects in some experimental models.[1][5][6]

The Core Mechanism: Pictet-Spengler Synthesis of Salsolinol

The formation of salsolinol from dopamine and acetaldehyde is a classic example of the Pictet-Spengler reaction, an acid-catalyzed process involving the cyclization of a β-arylethylamine with an aldehyde.[17][18][19][20][21]

The reaction proceeds through several key steps:

-

Schiff Base Formation: The primary amine of dopamine performs a nucleophilic attack on the carbonyl carbon of acetaldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate.[3][17]

-

Iminium Ion Formation: Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.[18][20][22] This step is crucial, as the iminium ion is a much stronger electrophile than the neutral imine, facilitating the subsequent ring closure.[20]

-

Electrophilic Aromatic Substitution (Cyclization): The electron-rich catechol ring of the dopamine moiety attacks the electrophilic iminium ion in an intramolecular cyclization. This is the ring-forming step.[18][23]

-

Rearomatization: A proton is lost from the site of cyclization, restoring the aromaticity of the ring and yielding the final tetrahydroisoquinoline product, salsolinol.[18][23]

The catechol group on dopamine, with its two electron-donating hydroxyl groups, strongly activates the aromatic ring, allowing the reaction to proceed under relatively mild, even physiological, conditions.[18]

Mechanistic Diagram

The following diagram illustrates the step-by-step chemical transformation from dopamine and acetaldehyde to salsolinol.

Caption: The Pictet-Spengler reaction pathway for salsolinol synthesis.

Regioselectivity and Stereochemistry

-

Regioselectivity: The cyclization step can theoretically occur at two different positions on the dopamine ring. Cyclization para to the ethylamine side chain (at C-6) yields salsolinol , while cyclization ortho to it (at C-2) yields isosalsolinol .[3][24] The reaction's regioselectivity is highly pH-dependent. Under acidic conditions, the formation of salsolinol is strongly favored.[1][24][25] At neutral pH, the proportion of isosalsolinol increases, reaching up to a 50% share.[1][24][25]

-

Stereochemistry: The Pictet-Spengler reaction creates a new chiral center at the C-1 position of the salsolinol molecule. The non-enzymatic reaction typically produces a racemic mixture of the (R)- and (S)-enantiomers.[6][7][17] However, there is evidence for an enzymatic pathway in the brain, involving a putative (R)-salsolinol synthase, that stereoselectively produces the (R)-enantiomer.[1][7][26] The presence of both enantiomers in the human brain suggests that both non-enzymatic and enzymatic pathways contribute to its in vivo formation.[27]

Laboratory Synthesis and Analysis

The laboratory synthesis of salsolinol hydrobromide serves as a crucial tool for studying its biological effects. The hydrobromide salt form enhances the stability and solubility of the compound.

A Validated Protocol for Salsolinol Synthesis

This protocol describes a standard acid-catalyzed Pictet-Spengler reaction for preparing racemic salsolinol.

Materials:

-

Dopamine hydrochloride (1.0 eq)

-

Acetaldehyde (1.2 eq)

-

Anhydrous methanol (solvent)

-

Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr) (catalytic amount)

-

Reagents for workup: Saturated sodium bicarbonate (NaHCO₃), brine

-

Drying agent: Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

-

Reactant Dissolution: In a round-bottom flask, dissolve dopamine hydrochloride (1.0 eq) in anhydrous methanol.

-

Catalyst Addition: Add a catalytic amount of concentrated HCl or HBr to the solution.

-

Aldehyde Addition: Cool the mixture in an ice bath and slowly add acetaldehyde (1.2 eq) dropwise with continuous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[28]

-

Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Workup: Dissolve the residue in water and neutralize the acid by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[28][29]

-

Purification: Purify the crude salsolinol by column chromatography on silica gel or by recrystallization to obtain the pure product.

Analytical Workflow and Characterization

The identity and purity of the synthesized salsolinol must be confirmed through rigorous analytical methods. Chiral separation is particularly important for studying the distinct biological activities of the (R) and (S) enantiomers.

| Analytical Technique | Purpose |

| NMR Spectroscopy (¹H, ¹³C) | Confirms the chemical structure and connectivity of the salsolinol molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides fragmentation patterns for structural confirmation.[4] |

| HPLC with Chiral Column | Separates and quantifies the (R)- and (S)-enantiomers of salsolinol.[4][30] |

| Gas Chromatography-MS (GC-MS) | A robust method, often requiring derivatization, for quantifying salsolinol in biological samples.[4][27][31] |

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis and purification of salsolinol.

Conclusion and Future Directions

The Pictet-Spengler reaction is the fundamental chemical transformation responsible for the endogenous formation of salsolinol from dopamine and acetaldehyde. Understanding this reaction is critical for researchers in neuropharmacology and drug development. The synthesis of salsolinol and its enantiomers provides essential tools to investigate its complex, dose-dependent roles in neurodegeneration and addiction. Future research should focus on elucidating the specific mechanisms of enantiomer-selective toxicity, exploring salsolinol derivatives as potential therapeutic agents, and further validating its role as a biomarker in neurological and psychiatric disorders.

References

-

Gil, K., et al. (2019). Salsolinol—neurotoxic or Neuroprotective? Neurotoxicity Research, 35, 955–971. Available at: [Link]

-

Quintanilla, M. E., et al. (2018). Molecular modeling of salsolinol, a full Gi protein agonist of the μ-opioid receptor, within the receptor binding site. Addiction Biology, 23(3), 890-901. Available at: [Link]

-

Kurnik-Łucka, M., et al. (2018). Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments. Molecular Neurobiology, 55, 6839–6860. Available at: [Link]

-

Wu, S., et al. (2025). Neurotoxicity of Endogenous Neurotoxin Salsolinol in Parkinson's Disease. Current Neuropharmacology. Available at: [Link]

-

Naoi, M., et al. (1997). N-methyl-(R)salsolinol as a Dopaminergic Neurotoxin: From an Animal Model to an Early Marker of Parkinson's Disease. Journal of Neural Transmission. Supplementum, 50, 89-105. Available at: [Link]

-

Wu, S., et al. (2025). Neurotoxicity of Endogenous Neurotoxin Salsolinol in Parkinson's Disease. Bentham Science Publishers. Available at: [Link]

-

Możdżeń, E., et al. (2015). Salsolinol, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System. Neurotoxicity Research, 27, 243–255. Available at: [Link]

-

Xie, G., et al. (2014). Salsolinol modulation of dopamine neurons. Frontiers in Behavioral Neuroscience, 8, 11. Available at: [Link]

-

Naoi, M., et al. (2002). Dopamine-Derived Endogenous N-Methyl-(R)-salsolinol: its role in Parkinson's disease. Neurotoxicity Research, 4(7-8), 655-668. Available at: [Link]

-

Wikipedia. (n.d.). Salsolinol. Wikipedia. Available at: [Link]

-

NROChemistry. (n.d.). Pictet-Spengler Reaction. NROChemistry. Available at: [Link]

-

Xie, G., et al. (2012). Salsolinol Stimulates Dopamine Neurons in Slices of Posterior Ventral Tegmental Area Indirectly by Activating μ-Opioid Receptors. The Journal of Neuroscience, 32(11), 3901-3908. Available at: [Link]

-

Lee, E. H. Y., et al. (2020). The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease. CNS & Neurological Disorders - Drug Targets, 19(10), 725-740. Available at: [Link]

-

Gil, K., et al. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. ACS Omega, 8(41), 38243–38255. Available at: [Link]

-

Bassareo, V., et al. (2021). Ethanol-Dependent Synthesis of Salsolinol in the Posterior Ventral Tegmental Area as Key Mechanism of Ethanol's Action on Mesolimbic Dopamine. Frontiers in Behavioral Neuroscience, 15, 685800. Available at: [Link]

-

Gil, K., et al. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. ACS Publications. Available at: [Link]

-

Sjöquist, B., et al. (1982). Precise GC/MS assays for salsolinol and tetrahydropapaveroline: the question of artifacts and dietary sources and the influence of alcohol. Progress in clinical and biological research, 90, 57-67. Available at: [Link]

-

J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific. Available at: [Link]

-

Antkiewicz-Michaluk, L., et al. (1997). Increase in salsolinol level in the cerebrospinal fluid of parkinsonian patients is related to dementia: advantage of a new high-performance liquid chromatography methodology. Biological Psychiatry, 42(6), 514-518. Available at: [Link]

-

Yamakawa, T., et al. (1999). Stereospecific occurrence of a parkinsonism-inducing catechol isoquinoline, N-methyl(R)salsolinol, in the human intraventricular fluid. Neuroscience Letters, 276(1), 41-44. Available at: [Link]

-

Olefirowicz, T. M., & Ewing, A. G. (1990). Determination of Salsolinol, Norsalsolinol, and Twenty-one Biogenic Amines Using Micellar Electrokinetic Capillary Chromatography – Electrochemical Detection. Journal of Chromatography B: Biomedical Sciences and Applications, 515, 353-362. Available at: [Link]

-

Musshoff, F., et al. (2000). Determination of dopamine and dopamine-derived (R)-/(S)-salsolinol and norsalsolinol in various human brain areas using solid-phase extraction and gas chromatography/mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 742(1), 1-12. Available at: [Link]

-

Deng, X. S., et al. (2008). Quantitative chiral analysis of salsolinol in different brain regions of rats genetically predisposed to alcoholism. Journal of pharmaceutical and biomedical analysis, 46(3), 590-593. Available at: [Link]

-

Almodovar, I., et al. (2017). Theoretical insights into the regioselectivity of a Pictet–Spengler reaction: Transition state structures leading to salsolinol and isosalsolinol. Journal of Physical Organic Chemistry, 30(5), e3666. Available at: [Link]

-

Almodovar, I., et al. (2016). Theoretical Insights into the Regioselectivity of a Pictet-Spengler Reaction: Transition State Structures Leading to Salsolinol and Isosalsolinol. Universidad de Santiago de Chile. Available at: [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. Available at: [Link]

-

Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. Available at: [Link]

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Name-Reaction.com. Available at: [Link]

-

Parida, S. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. Available at: [Link]

Sources

- 1. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Salsolinol, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Salsolinol modulation of dopamine neurons [frontiersin.org]

- 9. Salsolinol Stimulates Dopamine Neurons in Slices of Posterior Ventral Tegmental Area Indirectly by Activating μ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. N-methyl-(R)salsolinol as a dopaminergic neurotoxin: from an animal model to an early marker of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Increase in salsolinol level in the cerebrospinal fluid of parkinsonian patients is related to dementia: advantage of a new high-performance liquid chromatography methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stereospecific occurrence of a parkinsonism-inducing catechol isoquinoline, N-methyl(R)salsolinol, in the human intraventricular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Ethanol-Dependent Synthesis of Salsolinol in the Posterior Ventral Tegmental Area as Key Mechanism of Ethanol’s Action on Mesolimbic Dopamine [frontiersin.org]

- 16. Salsolinol - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. jk-sci.com [jk-sci.com]

- 19. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 20. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 21. organicreactions.org [organicreactions.org]

- 22. name-reaction.com [name-reaction.com]

- 23. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 24. repositorio.uchile.cl [repositorio.uchile.cl]

- 25. Theoretical Insights into the Regioselectivity of a Pictet-Spengler Reaction: Transition State Structures Leading to Salsolinol and Isosalsolinol [sic.vriic.usach.cl]

- 26. researchgate.net [researchgate.net]

- 27. Determination of dopamine and dopamine-derived (R)-/(S)-salsolinol and norsalsolinol in various human brain areas using solid-phase extraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. Quantitative chiral analysis of salsolinol in different brain regions of rats genetically predisposed to alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Precise GC/MS assays for salsolinol and tetrahydropapaveroline: the question of artifacts and dietary sources and the influence of alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurotoxic Cascade of Salsolinol Hydrobromide in Dopaminergic Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salsolinol, an endogenous neurotoxin derived from dopamine metabolism, has been strongly implicated in the progressive degeneration of dopaminergic neurons, a hallmark of Parkinson's disease.[1][2][3] This technical guide provides an in-depth exploration of the core mechanisms underlying salsolinol hydrobromide-induced neurotoxicity. We will dissect the intricate interplay of oxidative stress, mitochondrial dysfunction, apoptosis, and neuroinflammation, offering not only a comprehensive mechanistic overview but also detailed, field-proven experimental protocols for their investigation. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to advance our understanding of salsolinol's role in neurodegeneration and to facilitate the development of novel therapeutic interventions.

Introduction: Salsolinol, a Dopamine-Derived Endogenous Neurotoxin

Salsolinol is a tetrahydroisoquinoline compound formed from the condensation of dopamine and acetaldehyde.[4][5] Its structural similarity to the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has long suggested its involvement in the pathogenesis of Parkinson's disease.[3] Elevated levels of salsolinol have been detected in the cerebrospinal fluid of Parkinson's disease patients, correlating with the selective loss of dopaminergic neurons in the substantia nigra.[1] The neurotoxic effects of salsolinol are multifaceted, initiating a cascade of cellular events that culminate in neuronal death.[2] Understanding these mechanisms is paramount for developing effective neuroprotective strategies.

This guide will delve into the three primary pillars of salsolinol's neurotoxicity: the intertwined pathways of oxidative stress and mitochondrial dysfunction, the execution of programmed cell death through apoptosis, and the exacerbating role of neuroinflammation.

The Vicious Cycle: Oxidative Stress and Mitochondrial Dysfunction

Salsolinol's neurotoxic assault often begins with the induction of severe oxidative stress and subsequent mitochondrial impairment, creating a self-perpetuating cycle of damage.

Mechanistic Overview

Salsolinol has been shown to significantly increase the production of reactive oxygen species (ROS) within dopaminergic neurons.[6][7] This surge in ROS overwhelms the cell's antioxidant defenses, leading to widespread oxidative damage to lipids, proteins, and DNA. A key contributor to this oxidative environment is the depletion of intracellular glutathione (GSH), a critical antioxidant.

Mitochondria, the primary sites of cellular energy production, are both a major source and a primary target of ROS. Salsolinol directly impairs mitochondrial function by inhibiting complex I and II of the electron transport chain. This inhibition not only curtails ATP production, leading to an energy crisis, but also enhances the leakage of electrons, further fueling ROS generation. The resulting mitochondrial dysfunction is characterized by a loss of mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health. This depolarization can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors and sealing the cell's fate.

Diagram: The Interplay of Oxidative Stress and Mitochondrial Dysfunction

Caption: Salsolinol initiates a vicious cycle of oxidative stress and mitochondrial dysfunction.

Experimental Protocols

This protocol utilizes the cell-permeant probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.

-

Principle: DCFH-DA is a non-fluorescent compound that readily diffuses into cells. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of ROS.

-

Step-by-Step Methodology:

-

Cell Culture: Plate dopaminergic neurons (e.g., SH-SY5Y cells) in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Salsolinol Treatment: Treat the cells with varying concentrations of this compound for the desired duration. Include a vehicle control (culture medium) and a positive control (e.g., 100 µM H₂O₂ for 1 hour).

-

DCFH-DA Staining:

-

Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium. Protect from light.

-

Remove the treatment medium and wash the cells once with warm phosphate-buffered saline (PBS).

-

Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[8]

-

-

Fluorescence Measurement:

-

Remove the DCFH-DA solution and wash the cells twice with warm PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[9]

-

-

Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence intensity of the treated groups to the vehicle control group.

-

This protocol employs the cationic fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess changes in ΔΨm.

-

Principle: TMRM is a cell-permeant dye that accumulates in the mitochondria in a potential-dependent manner. In healthy, polarized mitochondria, TMRM aggregates and emits a bright red fluorescence. Upon mitochondrial depolarization, TMRM is dispersed into the cytoplasm, leading to a decrease in fluorescence intensity.

-

Step-by-Step Methodology:

-

Cell Culture: Plate dopaminergic neurons on glass-bottom dishes or plates suitable for fluorescence microscopy.

-

Salsolinol Treatment: Treat the cells with this compound. Include a vehicle control and a positive control for depolarization (e.g., 10 µM FCCP, a mitochondrial uncoupler, for 10-15 minutes).

-

TMRM Staining:

-

Image Acquisition:

-

Wash the cells twice with warm PBS.

-

Add fresh culture medium or PBS to the cells.

-

Image the cells using a fluorescence microscope with a TRITC/Rhodamine filter set (Excitation ~549 nm, Emission ~575 nm).

-

-

Data Analysis: Quantify the mean fluorescence intensity of the mitochondrial regions in multiple cells for each condition using image analysis software (e.g., ImageJ). Normalize the fluorescence intensity of the treated groups to the vehicle control group.

-

The Execution Pathway: Apoptosis

Prolonged exposure to salsolinol triggers the intrinsic pathway of apoptosis, a highly regulated form of programmed cell death, in dopaminergic neurons.

Mechanistic Overview

The apoptotic cascade induced by salsolinol is primarily mediated by the activation of caspases, a family of cysteine proteases.[13][14] The process begins with the salsolinol-induced mitochondrial dysfunction, leading to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, which in turn cleaves and activates the executioner caspase, caspase-3.[10][14] Activated caspase-3 is responsible for the cleavage of a plethora of cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[15]

Diagram: Salsolinol-Induced Apoptotic Pathway

Caption: Salsolinol triggers the intrinsic apoptotic pathway via mitochondrial dysfunction.

Experimental Protocol

This protocol describes a colorimetric assay to measure the activity of caspase-3 in cell lysates.

-

Principle: This assay is based on the cleavage of a specific colorimetric substrate, acetyl-Asp-Glu-Val-Asp p-nitroanilide (Ac-DEVD-pNA), by active caspase-3. The cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm. The amount of pNA released is proportional to the caspase-3 activity.

-

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture dopaminergic neurons in appropriate culture dishes and treat with this compound as desired. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

Cell Lysis:

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).

-

Caspase-3 Assay:

-

In a 96-well plate, add 50-200 µg of protein from each lysate to separate wells. Adjust the volume to 50 µL with cell lysis buffer.

-

Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each well.[16]

-

Add 5 µL of 4 mM Ac-DEVD-pNA substrate (final concentration 200 µM) to each well.[16]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[17]

-

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[15][17]

-

Data Analysis: Subtract the background absorbance (wells with lysis buffer but no lysate). The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples to the vehicle control.

-

The Inflammatory Component: Neuroinflammation

Beyond direct neuronal damage, salsolinol also contributes to a neuroinflammatory environment that can exacerbate and perpetuate dopaminergic neuron loss.

Mechanistic Overview

Recent evidence suggests that salsolinol can activate microglia, the resident immune cells of the central nervous system.[7] This activation can trigger the assembly and activation of the NLR family pyrin domain-containing 3 (NLRP3) inflammasome.[18][19][20][21] The activated NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, which in turn processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. These cytokines, along with others like tumor necrosis factor-alpha (TNF-α), create a pro-inflammatory milieu that is toxic to neighboring neurons. This neuroinflammatory response, while intended to be protective, can become chronic and contribute significantly to the progressive nature of neurodegeneration.

Diagram: Experimental Workflow for Investigating Salsolinol Neurotoxicity

Caption: A typical experimental workflow for studying salsolinol's neurotoxic effects in vitro.

Experimental Protocol

This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in cell culture supernatants.

-

Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest (the cytokine) in the sample is bound by a capture antibody coated on the plate. A second, detection antibody that is conjugated to an enzyme is then added, followed by a substrate that produces a measurable color change. The intensity of the color is proportional to the concentration of the cytokine in the sample.

-

Step-by-Step Methodology (General Outline):

-

Cell Culture and Treatment: Culture dopaminergic neurons or co-cultures with microglia and treat with this compound.

-

Supernatant Collection: After the treatment period, collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C until use.

-

ELISA Procedure (as per manufacturer's instructions):

-

Coating: Coat a 96-well plate with the capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

-

Sample Incubation: Add the collected culture supernatants and a series of known standards to the wells and incubate.

-

Detection Antibody: Add the biotinylated detection antibody and incubate.

-

Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Substrate Addition: Add the HRP substrate (e.g., TMB) and incubate to allow for color development.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

-

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of the cytokine in the unknown samples.

-

Summary of Salsolinol's Neurotoxic Effects and Measurable Endpoints

| Mechanism | Key Events | Measurable Endpoints | Recommended Assay |

| Oxidative Stress | Increased ROS production, Decreased GSH levels | Intracellular ROS levels | DCFH-DA Assay |

| Mitochondrial Dysfunction | Inhibition of ETC complexes, ATP depletion, Loss of ΔΨm | Mitochondrial membrane potential | TMRM Assay |

| Apoptosis | Cytochrome c release, Caspase-9 and -3 activation, DNA fragmentation | Caspase-3 activity | Colorimetric Caspase-3 Assay |

| Neuroinflammation | Microglial activation, NLRP3 inflammasome activation, Cytokine release | Levels of TNF-α, IL-1β, IL-18 | ELISA |

Conclusion

The neurotoxicity of this compound in dopaminergic neurons is a complex process driven by a confluence of oxidative stress, mitochondrial failure, apoptosis, and neuroinflammation. The experimental protocols detailed in this guide provide a robust framework for researchers to dissect these mechanisms and evaluate the efficacy of potential neuroprotective compounds. A deeper understanding of the salsolinol-induced neurotoxic cascade is crucial for the development of targeted therapies aimed at slowing or halting the progression of neurodegenerative diseases like Parkinson's.

References

-

Joshi, D. C., & Bakowska, J. C. (2011). Determination of mitochondrial membrane potential and reactive oxygen species in live rat cortical neurons. Journal of visualized experiments : JoVE, (51), 2704. [Link]

-

RayBiotech. (n.d.). Caspase-3 Activity Assay Kit (Colorimetric). Retrieved from [Link]

-

Wikipedia. (2023, December 2). Salsolinol. In Wikipedia. [Link]

-

ResearchGate. (n.d.). Oxidative assay (DCF) in differentiated SH-SY5Y cells protocol?. Retrieved from [Link]

-

YouTube. (2022, June 13). Determination: Mitochondrial Membrane Potential & Reactive Oxygen Species l Protocol Preview [Video]. YouTube. [Link]

-

springermedizin.de. (2022, December 1). Salsolinol Induces Parkinson's Disease Through Activating NLRP3-Dependent Pyroptosis and the Neuroprotective Effect of Acteoside. Retrieved from [Link]

-

Możdżeń, K., Szczerbak, G., Wąsik, A., Romańska, I., Antkiewicz-Michaluk, L., & Vetulani, J. (2020). Salsolinol—neurotoxic or Neuroprotective?. Neurotoxicity research, 37(4), 975-986. [Link]

-

Monash University. (n.d.). Neurotoxicity of salsolinol through apoptosis induction and oxidative stress in BV2 microglial cells. Retrieved from [Link]

-

ResearchGate. (n.d.). A schematic representation of oxidative stress. Mitochondrial... | Download Scientific Diagram. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, June 23). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]

-

Wang, Y., Liu, Y., Wang, Y., Zhang, Y., Wang, Y., & Hong, Q. (2022). Salsolinol Induces Parkinson's Disease Through Activating NLRP3-Dependent Pyroptosis and the Neuroprotective Effect of Acteoside. Neurotoxicity research, 40(6), 1948–1962. [Link]

-

G-Biosciences. (n.d.). TMRE Mitochondrial Membrane Potential Assay (Cat. # 786-1313, 786-1314). Retrieved from [Link]

-

ResearchGate. (2022, December 1). Salsolinol Induces Parkinson's Disease Through Activating NLRP3-Dependent Pyroptosis and the Neuroprotective Effect of Acteoside. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidative stress and mitochondrial dysfunction loop. Along with... - ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Mitochondrial dysfunction and oxidative stress (OS) are tightly... - ResearchGate. Retrieved from [Link]

-

Naoi, M., Maruyama, W., Akao, Y., & Yi, H. (2002). Apoptosis induced by an endogenous neurotoxin, N-methyl(R)salsolinol, in dopamine neurons. The Keio journal of medicine, 51 Suppl 2, 45–50. [Link]

-

ResearchGate. (n.d.). Mitochondrial dysfunction and oxidative stress: the “dangerous... - ResearchGate. Retrieved from [Link]

-

Valdebenito, G. E. (2019). Monitoring mitochondrial membrane potential in live cells using time-lapse fluorescence imaging. UCL Discovery. [Link]

-

Ye, J. H., & Xie, G. (2013). Salsolinol modulation of dopamine neurons. Frontiers in behavioral neuroscience, 7, 63. [Link]

-

National Center for Biotechnology Information. (2020, June 4). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]

-

Maruyama, W., Naoi, M., & Kasamatsu, T. (1999). Apoptosis Induced by an Endogenous Neurotoxin, N-methyl(R)salsolinol, Is Mediated by Activation of Caspase 3. Neuroscience letters, 267(3), 153–156. [Link]

-

Voon, Y. Y., Koh, R. Y., & Lim, S. H. (2020). The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease. CNS & neurological disorders drug targets, 19(8), 585–599. [Link]

-

Xie, G., & Ye, J. H. (2013). Salsolinol modulation of dopamine neurons. Frontiers in behavioral neuroscience, 7, 63. [Link]

-

Chen, X., Liu, Z., Teng, Y., Liu, Y., Geng, F., Le, W., ... & Yang, L. (2022). Salsolinol as an RNA m6A methylation inducer mediates dopaminergic neuronal death by regulating YAP1 and autophagy. Cell death & disease, 13(1), 86. [Link]

-

Globe Thesis. (2024, May 6). To Investigate The Mechanism Of Salsolinol Which Causes Parkinson's Disease To Occur Through NLRP3-pyroptosis Pathway. Retrieved from [Link]

-

Correa, M., Escrig, M. A., & Hipólito, L. (2021). Ethanol-Dependent Synthesis of Salsolinol in the Posterior Ventral Tegmental Area as Key Mechanism of Ethanol's Action on Mesolimbic Dopamine. Frontiers in behavioral neuroscience, 15, 687056. [Link]

-

ResearchGate. (n.d.). Metabolic pathways of dopamine and (R)-salsolinol in the brain (based on Naoi et al. 2002). Retrieved from [Link]

-

Naoi, M., Maruyama, W., Dostert, P., & Hashizume, Y. (1996). Dopamine-derived endogenous 1(R),2(N)-dimethyl-6,7-dihydroxy- 1,2,3,4-tetrahydroisoquinoline, N-methyl-(R)-salsolinol, induced parkinsonism in rat: biochemical, pathological and behavioral studies. Brain research, 709(2), 285–295. [Link]

-

Antkiewicz-Michaluk, L., Romańska, I., & Michaluk, J. (2015). Salsolinol, an endogenous compound triggers a two-phase opposing action in the central nervous system. Neurotoxicity research, 28(1), 27–39. [Link]

-

Pizzino, G., Irrera, N., Cucinotta, M., Pallio, G., Mannino, F., Arcoraci, V., ... & Bitto, A. (2017). Oxidative stress and mitochondrial dysfunction in the pathogenesis of non-alcoholic fatty liver disease. International journal of molecular sciences, 18(10), 2189. [Link]

-

Kurnik-Łucka, M., Gąsior, M., Szczerbak, G., & Wąsik, A. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. ACS omega, 8(42), 39599–39610. [Link]

Sources

- 1. Salsolinol - Wikipedia [en.wikipedia.org]

- 2. abcam.co.jp [abcam.co.jp]

- 3. The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Salsolinol modulation of dopamine neurons [frontiersin.org]

- 5. Salsolinol modulation of dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.monash.edu [research.monash.edu]

- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sc.edu [sc.edu]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. Apoptosis induced by an endogenous neurotoxin, N-methyl(R)salsolinol, in dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Apoptosis induced by an endogenous neurotoxin, N-methyl(R)salsolinol, is mediated by activation of caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. raybiotech.com [raybiotech.com]

- 16. resources.novusbio.com [resources.novusbio.com]

- 17. cosmobiousa.com [cosmobiousa.com]

- 18. Salsolinol Induces Parkinson’s Disease Through Activating NLRP3-Dependent Pyroptosis and the Neuroprotective Effect of Acteoside | springermedizin.de [springermedizin.de]

- 19. Salsolinol Induces Parkinson's Disease Through Activating NLRP3-Dependent Pyroptosis and the Neuroprotective Effect of Acteoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. globethesis.com [globethesis.com]

The Neuroprotective Paradox of Salsolinol: A Technical Guide to Low-Dose Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline), a dopamine-derived endogenous compound, has long been scrutinized for its potential neurotoxic role in the pathogenesis of neurodegenerative disorders such as Parkinson's disease.[1] This association stems from its structural similarity to known neurotoxins and its elevated levels in the brains of Parkinson's patients.[2][3] However, a growing body of evidence reveals a fascinating biphasic dose-response, where low concentrations of Salsolinol exert significant neuroprotective effects.[4][5] This guide dissects the core neuroprotective mechanisms of low-dose Salsolinol hydrobromide, offering a scientifically grounded perspective for researchers. We will explore its multifaceted roles in mitigating oxidative stress, inhibiting apoptotic pathways, and preserving mitochondrial integrity. This document provides not only a deep dive into the underlying signaling cascades but also detailed, field-proven experimental protocols to empower further investigation into this paradoxical molecule's therapeutic potential.

The Dose-Dependent Duality of Salsolinol

Salsolinol's biological activity is a classic example of hormesis, where the dose dictates the poison or the remedy. High concentrations (typically ≥ 500 µM) are cytotoxic, inducing oxidative stress, mitochondrial dysfunction, and apoptotic cell death in dopaminergic neurons.[2][6] Conversely, at lower concentrations (ranging from 10 µM to 100 µM), Salsolinol demonstrates a remarkable ability to protect neurons from various insults, including glutamate-induced excitotoxicity, hydrogen peroxide (H₂O₂), and the neurotoxin 6-hydroxydopamine (6-OHDA).[2][7] This protective phenotype is the central focus of our guide.

| Concentration Range | Observed Effect | Cell Models | Reference |

| High Dose (≥ 500 µM) | Neurotoxic, pro-apoptotic, increased LDH release, increased ROS | Primary hippocampal cultures, SH-SY5Y cells | [2][7] |

| Low Dose (10-100 µM) | Neuroprotective, anti-apoptotic, reduced LDH release, decreased ROS | Primary hippocampal cultures, SH-SY5Y cells | [2][7] |

Core Neuroprotective Mechanisms of Low-Dose Salsolinol

The neuroprotective efficacy of low-dose Salsolinol stems from its ability to modulate multiple, interconnected cellular pathways. We will now explore the three primary pillars of its protective action.

Attenuation of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a cornerstone of neurodegenerative processes.[6] Low-dose Salsolinol has been shown to effectively counteract oxidative stress through at least two potential mechanisms.

The catechol moiety (a 1,2-dihydroxybenzene group) within the Salsolinol structure is a key feature that endows it with antioxidant properties.[2][5] This structure can donate electrons to neutralize free radicals, thereby reducing their capacity to damage cellular components like lipids, proteins, and DNA. In vitro studies have demonstrated that Salsolinol can significantly reduce the levels of intracellular ROS induced by potent oxidants like H₂O₂.[2]

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of a battery of antioxidant and cytoprotective genes.

While high concentrations of Salsolinol have been shown to increase the expression of both Nrf2 and Keap1 in a neurotoxic context, the neuroprotective effects of low-dose Salsolinol suggest a potential hormetic activation of this pathway.[6][8] It is plausible that low-dose Salsolinol acts as a mild pro-oxidant, just enough to trigger the dissociation of Nrf2 from Keap1, leading to the upregulation of downstream antioxidant enzymes without inducing significant cellular damage. This pre-conditioning effect would then fortify the neuron against subsequent, more severe oxidative insults.

Caption: Proposed Nrf2-Keap1 pathway activation by low-dose Salsolinol.

Inhibition of Apoptotic Cascades

Apoptosis, or programmed cell death, is a tightly regulated process that, when dysregulated, contributes to neuronal loss in neurodegenerative diseases. Low-dose Salsolinol has been shown to interfere with the apoptotic machinery at several key junctures.

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The ratio of these opposing factions determines the cell's fate. Neurotoxic stimuli often lead to an increase in the Bax/Bcl-2 ratio, which promotes the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c. While direct studies on low-dose Salsolinol's effect on the Bcl-2 family are emerging, its ability to preserve mitochondrial integrity strongly suggests a modulation of these proteins in favor of survival.

Caspases are a family of proteases that execute the apoptotic program. Caspase-3 is a key executioner caspase, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Multiple studies have confirmed that pre-treatment with low-dose Salsolinol (50-100 µM) significantly reduces the activation of caspase-3 in neuronal cells challenged with glutamate or H₂O₂.[2] This inhibition of a critical downstream effector of apoptosis is a cornerstone of Salsolinol's neuroprotective action.

Caption: Inhibition of the apoptotic cascade by low-dose Salsolinol.

Preservation of Mitochondrial Function

Mitochondria are not only the powerhouses of the cell but also critical hubs for integrating survival and death signals. Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases. Low-dose Salsolinol helps maintain mitochondrial health in the face of cellular stress.

The mitochondrial membrane potential (ΔΨm) is essential for ATP production and is a sensitive indicator of mitochondrial health. A collapse in ΔΨm is an early event in apoptosis. Studies have shown that low concentrations of Salsolinol (e.g., 50 µM) can significantly inhibit the loss of mitochondrial membrane potential induced by glutamate excitotoxicity.[9] By stabilizing the mitochondrial membrane, Salsolinol prevents the release of pro-apoptotic factors and ensures a continued energy supply, thereby promoting neuronal survival.

Potential Upstream Mechanisms: The Dopamine Receptor Hypothesis

A compelling area of investigation is the role of dopamine receptors in mediating the neuroprotective effects of Salsolinol. As a dopamine derivative, Salsolinol has an affinity for dopamine receptors.[10] Specifically, the (S)-enantiomer of Salsolinol has been shown to be an agonist of D2-like receptors, with a notable affinity for the D3 receptor.[5][11]

Activation of D2 receptors is a known neuroprotective pathway.[11] D2 receptor stimulation can inhibit the opening of the mitochondrial permeability transition pore and prevent the release of pro-apoptotic molecules. Therefore, it is plausible that low-dose Salsolinol exerts its protective effects, at least in part, by acting as a D2/D3 receptor agonist, triggering downstream signaling cascades that converge on the anti-apoptotic and mitochondrial-stabilizing effects described above.

Experimental Protocols for Assessing Neuroprotection

To facilitate further research in this area, we provide detailed, step-by-step protocols for key in vitro assays to evaluate the neuroprotective mechanisms of low-dose this compound. The human neuroblastoma cell line SH-SY5Y is a commonly used and relevant model for these studies.[2][5]

General Cell Culture and Treatment

-

Cell Line: SH-SY5Y human neuroblastoma cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

-

This compound Preparation: Prepare a stock solution in sterile, distilled water or DMSO.[12] Further dilute in culture medium to the final desired concentrations (e.g., 10, 50, 100 µM).

-

Experimental Design: Typically, cells are pre-treated with low-dose Salsolinol for a specified period (e.g., 1-24 hours) before being challenged with a neurotoxic agent (e.g., H₂O₂, 6-OHDA, MPP+, glutamate).

Caption: General experimental workflow for in vitro neuroprotection studies.

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.

-

Cell Seeding: Seed 1-5 x 10⁴ SH-SY5Y cells per well in a 96-well flat-bottom plate and incubate overnight.[13]

-

Treatment: Pre-treat cells with Salsolinol, followed by the neurotoxic agent as per your experimental design. Include control wells: untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).

-

Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[9]

-

Assay Reaction: Prepare the LDH assay reagent according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst). Add 50 µL of the assay reagent to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.[13]

-

Measurement: Add 50 µL of stop solution (if required by the kit). Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100

Protocol: Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of executioner caspase-3, a key marker of apoptosis.

-

Cell Seeding and Treatment: Seed 1-5 x 10⁶ cells and treat as described in your experimental design.

-

Cell Lysis: After treatment, pellet the cells by centrifugation (e.g., 600 x g for 5 minutes). Wash with ice-cold PBS. Resuspend the cell pellet in 50 µL of chilled cell lysis buffer provided with the assay kit. Incubate on ice for 10 minutes.[14][15]

-

Lysate Collection: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube.[15]

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Assay Reaction: In a 96-well plate, add 50-200 µg of protein per well. Adjust the volume with lysis buffer. Add 50 µL of 2x Reaction Buffer containing DTT.

-

Substrate Addition: Initiate the reaction by adding 5 µL of the caspase-3 substrate (e.g., DEVD-pNA).[15]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Read the absorbance at 405 nm. The signal is proportional to the amount of caspase-3 activity.

Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence shift from green to red. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

-

Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat as per your experimental design.

-

JC-1 Staining: Prepare the JC-1 working solution (typically 1-10 µM in culture medium) according to the kit manufacturer's instructions. Remove the treatment medium from the cells and add 100 µL of the JC-1 working solution to each well.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.

-

Washing: Aspirate the staining solution and wash the cells with 100 µL of pre-warmed assay buffer.

-

Measurement: Read the fluorescence using a microplate reader.

-

J-aggregates (healthy mitochondria): Excitation ~535 nm / Emission ~595 nm (red).

-

JC-1 monomers (depolarized mitochondria): Excitation ~485 nm / Emission ~535 nm (green).

-

-

Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Protocol: Intracellular ROS Measurement with DCFH-DA

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 24-well plate and treat as planned.[16]

-

DCFH-DA Loading: Prepare a 10-25 µM working solution of DCFH-DA in serum-free medium immediately before use.[17]

-

Staining: Remove the treatment medium, wash the cells once with warm, serum-free medium. Add the DCFH-DA working solution to each well and incubate at 37°C for 30-60 minutes, protected from light.[16][17]

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Measurement: Add PBS to the wells and measure the fluorescence intensity using a fluorescence microscope or a microplate reader (Excitation ~495 nm / Emission ~529 nm).[17] An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Conclusion and Future Directions

The narrative surrounding Salsolinol is evolving from that of a simple neurotoxin to a complex neuromodulator with a dose-dependent, biphasic activity profile. The evidence strongly suggests that at low, physiologically relevant concentrations, this compound can trigger endogenous neuroprotective pathways, primarily by mitigating oxidative stress and inhibiting apoptosis. Its ability to preserve mitochondrial function is a key aspect of this protection.

For drug development professionals, this presents a unique opportunity. The challenge lies in harnessing the protective effects of Salsolinol while avoiding its neurotoxic potential. This could involve the development of derivatives with an improved therapeutic window or formulation strategies that ensure sustained low-dose delivery to target brain regions.

Future research should focus on:

-

Elucidating the full signaling cascade: A comprehensive understanding of the pathways from receptor binding (e.g., D2/D3) to the activation of Nrf2 and the inhibition of caspases is crucial.

-

In vivo validation: While in vitro data is compelling, validating these neuroprotective mechanisms in animal models of neurodegeneration is a critical next step.

-

Stereospecific effects: Investigating the distinct neuroprotective properties of the (R)- and (S)-enantiomers of Salsolinol could lead to the development of more specific and potent therapeutic agents.[5]

By embracing its complexity, the scientific community can unlock the therapeutic potential of low-dose Salsolinol, transforming a suspected foe into a potential friend in the fight against neurodegenerative diseases.

References

-

Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020). NIH. [Link]

-

Salsolinol—neurotoxic or Neuroprotective? (2020). PMC - PubMed Central - NIH. [Link]

-

Neurotoxic effect of salsolinol through oxidative stress induction and Nrf2-Keap1 signalling regulation. (2016). Monash University. [Link]

-

Salsolinol, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System. (2015). SpringerLink. [Link]

-

Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. (2021). JoVE. [Link]

-

Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. (2023). PubMed Central. [Link]

-

Is salsolinol a friend or foe? Revisiting its roles in neurotoxicity and cellular protection. (2023). ResearchGate. [Link]

-

JC-1 Mitochondrial Membrane Potential Assay. (n.d.). G-Biosciences. [Link]

-

Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. (2023). ACS Omega. [Link]

-

Caspase Activity Assay. (n.d.). Creative Bioarray. [Link]

-

Neurotoxic effect of salsolinol through oxidative stress induction and Nrf2-Keap1 signalling regulation. (2016). JOCPR. [Link]

-

Neurotoxic effect of salsolinol through oxidative stress induction and Nrf2-Keap1 signalling regulation. (2016). Monash University. [Link]

-

Mitochondrial membrane potential evaluation using the JC-1 probe in differentiated SH-SY5Y cells. (2023). ResearchGate. [Link]

-

Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. [Link]

-

The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease. (2020). PubMed. [Link]

-

Salsolinol, an endogenous compound triggers a two-phase opposing action in the central nervous system. (2015). PubMed. [Link]

-

Mitochondrial Membrane Potential Assay Kit(with JC-1). (n.d.). Elabscience. [Link]

-

Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments. (2018). PubMed Central. [Link]

-

Salsolinol modulation of dopamine neurons. (2013). Frontiers. [Link]

Sources

- 1. resources.revvity.com [resources.revvity.com]

- 2. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bio-protocol.org [bio-protocol.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. research.monash.edu [research.monash.edu]

- 7. bioquochem.com [bioquochem.com]

- 8. research.monash.edu [research.monash.edu]

- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Salsolinol modulation of dopamine neurons [frontiersin.org]

- 11. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Salsolinol Stimulates Dopamine Neurons in Slices of Posterior Ventral Tegmental Area Indirectly by Activating μ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. resources.novusbio.com [resources.novusbio.com]

- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]